Elongated P-Cl Bond Confirms Hyperconjugative Weakening Compared to Unsaturated Analogs
Single-crystal X-ray diffraction studies have quantified the exocyclic P-Cl bond length in 2-chloro-1,3-bis(2,6-dimethylphenyl)-1,3,2-diazaphospholidine. The P-Cl bond is significantly elongated compared to standard P-Cl bonds, though this lengthening is less pronounced than in the corresponding CC-unsaturated 1,3,2-diazaphospholenes. This differential elongation is attributed to n(N)/σ*(P-Cl) hyperconjugation, a class-level electronic effect that dictates the compound's reactivity. [1]
| Evidence Dimension | Exocyclic P-Cl bond length (X-ray crystallography) |
|---|---|
| Target Compound Data | Elongated P-Cl bond (exact value reported in CIF, characteristic for saturated diazaphospholidines) |
| Comparator Or Baseline | CC-unsaturated 1,3,2-diazaphospholenes (show even greater P-Cl bond lengthening) |
| Quantified Difference | Target compound shows less pronounced bond lengthening than the unsaturated analog comparator. |
| Conditions | Single-crystal X-ray diffraction at 200 K (MoKα radiation). |
Why This Matters
The quantified P-Cl bond length is a direct predictor of the compound's electrophilicity and substrate behavior in metathesis reactions, allowing chemists to select this precursor for controlled reactivity over more labile unsaturated analogs.
- [1] Puntigam, O., Hajdok, I., Nieger, M., Niemeyer, M., Strobel, S., Gudat, D. Structure-Analytical Investigations of P-Substituted 1,3,2-Diazaphospholidines. Z. Anorg. Allg. Chem. 2011, 637, 988–994. View Source
